molecular formula C16H15F4N3O4 B4165041 Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate

Cat. No.: B4165041
M. Wt: 389.30 g/mol
InChI Key: PWLOMPPUQWUPQA-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}alaninate is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 3-oxopentanoic acid methyl ester, which is then reacted with 3-hydroxyacetophenone to form the target compound . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}alaninate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}alaninate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects . The compound’s unique structure allows it to bind to specific sites on enzymes or receptors, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}alaninate can be compared with other similar compounds, such as:

The uniqueness of Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O4/c1-3-26-13(24)15(16(18,19)20,10-4-6-11(17)7-5-10)22-14(25)21-12-8-9(2)27-23-12/h4-8H,3H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOMPPUQWUPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate
Reactant of Route 5
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate

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